

# Desmethyl Ferroquine: A Technical Overview of its Chemical Structure, Synthesis, and Antimalarial Action

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## Compound of Interest

Compound Name: *Desmethyl ferroquine*

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## Introduction

**Desmethyl ferroquine** (SSR97213) is the principal and biologically active metabolite of ferroquine, a novel organometallic antimalarial agent.<sup>[1][2]</sup> Ferroquine itself was developed as a chloroquine analogue with the strategic incorporation of a ferrocene moiety to overcome chloroquine resistance.<sup>[3][4]</sup> **Desmethyl ferroquine**, a mono-N-demethylated derivative of its parent compound, has demonstrated significant efficacy against both chloroquine-susceptible and chloroquine-resistant strains of *Plasmodium falciparum*, the deadliest species of malaria parasite.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and biological activity of **desmethyl ferroquine**, with a focus on its mechanism of action and the experimental methodologies used for its evaluation.

## Chemical Structure and Physicochemical Properties

**Desmethyl ferroquine** is characterized by a 4-aminoquinoline core linked to a ferrocene group through a methylamino-methyl side chain. The key structural difference from ferroquine is the presence of a methylamino group ( $-NHCH_3$ ) in place of a dimethylamino group ( $-N(CH_3)_2$ ).

Property	Value	Reference
IUPAC Name	7-chloro-N-[[2-(methylaminomethyl)cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine; cyclopenta-1,3-diene; iron(2+)	[5]
Synonyms	Mono-N-demethylferroquine, SSR97213	[5]
CAS Number	903546-18-9	[1][5]
Molecular Formula	C <sub>22</sub> H <sub>22</sub> ClFeN <sub>3</sub>	[1][5]
Molecular Weight	419.73 g/mol	[1][5]
SMILES	CNCC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2]	[5]
Appearance	Light yellow to yellow solid	[1]
Solubility	DMSO: 2.5 mg/mL (5.96 mM; requires sonication) H <sub>2</sub> O: < 0.1 mg/mL (insoluble)	[1][6]
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[1]

## Synthesis of Desmethyl Ferroquine

The synthesis of **desmethyl ferroquine** can be achieved through a convergent reductive amination process, as outlined in patent literature for ferroquine and its metabolites.[7][8][9] The general strategy involves the condensation of an appropriate aldehyde-amino ferrocene intermediate with 7-chloroquinolin-4-amine, followed by reduction of the resulting imine.

## General Synthetic Scheme:

A detailed, step-by-step protocol from peer-reviewed literature specifically for **desmethyl ferroquine** is not readily available. However, based on the patented methodology for ferroquine and its analogues, the synthesis would proceed as follows:

- Preparation of the Aldehyde-Amino Ferrocene Intermediate: Synthesis of 1-(methylaminomethyl)-2-formyl-ferrocene. This key intermediate can be prepared from a suitable ferrocene precursor through a series of reactions involving formylation and aminomethylation.
- Condensation: The aldehyde-amino ferrocene intermediate is condensed with 7-chloroquinolin-4-amine in a suitable solvent, such as toluene, often in the presence of an acid catalyst like p-toluenesulfonic acid, to form an imine intermediate.
- Reduction: The imine is then reduced to the corresponding amine, **desmethyl ferroquine**. A variety of reducing agents can be employed for this step, such as sodium borohydride in ethanol.
- Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield pure **desmethyl ferroquine**.

## Characterization

The structural confirmation of synthesized **desmethyl ferroquine** would be performed using a combination of spectroscopic and spectrometric techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy would be used to confirm the presence and connectivity of all protons and carbons in the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule and confirm its elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.

## Antimalarial Activity

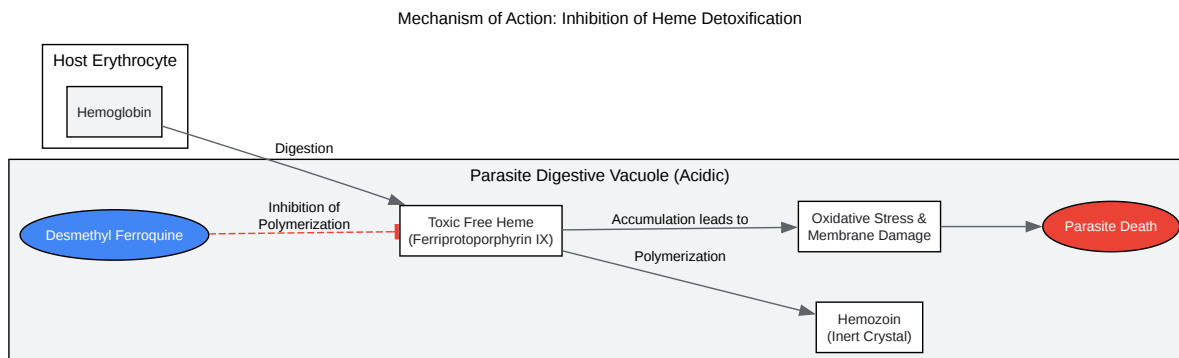
**Desmethyl ferroquine** exhibits potent in vitro activity against a wide range of *P. falciparum* strains, including those resistant to chloroquine.

P. falciparum Strain	IC <sub>50</sub> (nM)	Reference
3D7 (Chloroquine-sensitive)	4.9 ± 0.9	<a href="#">[10]</a>
W2 (Chloroquine-resistant)	12.0 ± 2.6	<a href="#">[10]</a>
Clinical Isolates (Thai-Burmese border, n=65)	37.00 (95% CI: 34.32 - 39.89)	<a href="#">[11]</a>
P. vivax (schizont maturation, n=52)	77 (75% CIs: 14 - 205)	<a href="#">[12]</a>

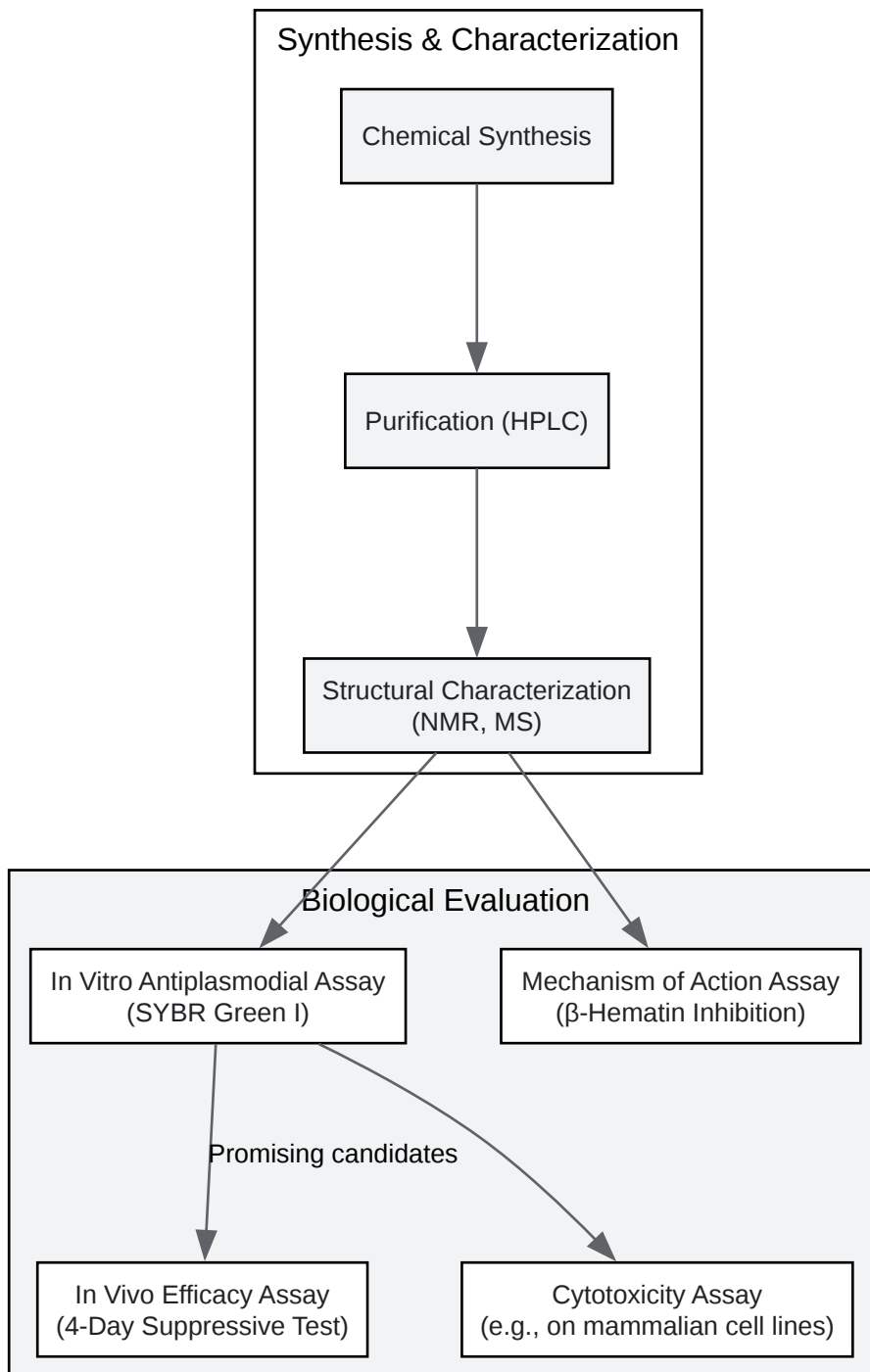
## Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action for **desmethyl ferroquine**, similar to its parent compound and other 4-aminoquinolines, is the inhibition of heme detoxification within the malaria parasite's digestive vacuole.[\[13\]](#)

During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin, releasing toxic free heme (ferriprotoporphylin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin (β-hematin). **Desmethyl ferroquine** is believed to accumulate in the acidic digestive vacuole and interfere with this polymerization process. This leads to the buildup of toxic free heme, which in turn causes oxidative stress, damages cellular membranes, and ultimately leads to parasite death.



## Experimental Workflow for Antimalarial Evaluation

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